REACTION_SMILES
|
[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8]2[cH:9][cH:10][n:11]([CH2:14][CH2:15][CH2:16][O:17][CH3:18])[c:12]2[cH:13]1.[CH3:21][OH:22].[Na+:20].[OH-:19]>>[O:2]=[C:3]([OH:4])[c:5]1[cH:6][cH:7][c:8]2[cH:9][cH:10][n:11]([CH2:14][CH2:15][CH2:16][O:17][CH3:18])[c:12]2[cH:13]1
|
Name
|
COCCCn1ccc2ccc(C(=O)OC)cc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCCn1ccc2ccc(C(=O)OC)cc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCn1ccc2ccc(C(=O)O)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |